Product packaging for Deschloro-2-phenylsulfonyl-thiamethoxam(Cat. No.:CAS No. 192439-45-5)

Deschloro-2-phenylsulfonyl-thiamethoxam

Cat. No.: B1142614
CAS No.: 192439-45-5
M. Wt: 397.43
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Description

Elucidation of Novel Formation Pathways and Their Precursors

A significant research gap exists in understanding the formation of Deschloro-2-phenylsulfonyl-thiamethoxam. The degradation of Thiamethoxam (B1682794) in the environment is known to be influenced by factors such as pH, solar radiation, and microbial activity, leading to various metabolites. mdpi.comnih.gov The most well-documented transformation product of Thiamethoxam is Clothianidin, which is formed through metabolic processes in plants and soil. nih.govepa.gov However, the specific pathways and precursors leading to this compound have not been elucidated in the available literature.

Future research should focus on identifying the specific environmental conditions and microbial or chemical processes that lead to the formation of this compound. This would involve laboratory studies under various simulated environmental conditions to track the degradation of Thiamethoxam and identify all resulting transformation products. Understanding these pathways is the first step toward predicting the potential for this compound to occur in the environment.

Comprehensive Environmental Monitoring and Advanced Modeling of Environmental Fate

Currently, environmental monitoring programs for neonicotinoids primarily focus on the parent compounds and a few of their major metabolites. ucp.ptnih.gov There is a lack of targeted monitoring data for less common transformation products like this compound. This absence of data makes it impossible to assess its actual occurrence, concentration, and distribution in environmental compartments such as soil and water.

A significant challenge for future research is the development and implementation of analytical methods sensitive and specific enough to detect a wider range of transformation products. oup.comepa.govfao.org Advanced analytical techniques, such as high-resolution mass spectrometry, could be employed to screen for these compounds in environmental samples.

Furthermore, the development of advanced environmental fate models is crucial. frontiersin.org These models are used to predict the transport and persistence of pesticides and their transformation products in the environment. frontiersin.org To accurately model the fate of this compound, fundamental data on its physicochemical properties, such as water solubility, soil sorption coefficients, and degradation rates, are required. whiterose.ac.uk The lack of such data is a major obstacle to predicting its environmental behavior and potential for contamination of water resources. naturepest.commdpi.com

Development of Advanced Remediation Technologies for Neonicotinoid Transformation Products in Environmental Contexts

The remediation of pesticide-contaminated soil and water is a growing field of research. researchgate.net Various technologies, including bioremediation and advanced oxidation processes, are being investigated for their effectiveness in degrading neonicotinoids and their major metabolites. nih.govfrontiersin.orgacs.org Bioremediation, which utilizes microorganisms to break down contaminants, is considered a cost-effective and environmentally friendly approach. nih.gov

However, the efficacy of these technologies for a broad spectrum of transformation products, including this compound, is unknown. Future research should aim to identify and isolate microbial strains capable of degrading a wider range of neonicotinoid transformation products. ucp.ptnih.gov Additionally, the effectiveness of advanced oxidation processes, such as ozonation, should be evaluated for these minor but potentially persistent metabolites. bohrium.com A key challenge will be to develop remediation strategies that are effective for a mixture of contaminants, including the parent compound and its various transformation products, which is representative of real-world contamination scenarios. acs.org

Refined Mechanistic Investigations at the Molecular Level for Structural Derivatives

The toxicological effects of neonicotinoids are primarily due to their interaction with nicotinic acetylcholine (B1216132) receptors in insects. nih.govwikipedia.org While the mode of action of parent compounds like Thiamethoxam is well-studied, there is limited information on the molecular-level interactions of many of their transformation products. nih.govtandfonline.com For this compound, there is a complete lack of data on its potential biological activity and mode of action.

Future research must include in vitro and in silico studies to investigate the potential for this compound and other structural derivatives to interact with biological receptors. Molecular docking studies could provide initial insights into its binding potential to target and non-target receptors. health.state.mn.us Understanding these mechanisms is essential for assessing the potential risks to non-target organisms and human health. nih.govtandfonline.com

Integration into Broader Neonicotinoid Transformation Product Research Frameworks for Holistic Environmental Assessment

There is a growing consensus that a holistic approach is needed for the environmental assessment of pesticides, which includes the parent compound and all relevant transformation products. nih.govmdpi.comresearchgate.net The current risk assessment frameworks for neonicotinoids are often limited by the lack of data on the multitude of transformation products that can be formed. acs.orgnih.gov

A major future challenge is to integrate the study of minor transformation products like this compound into these broader research frameworks. This requires a multi-faceted approach that includes:

The development of comprehensive analytical methods for their detection.

The generation of data on their formation, fate, and toxicity.

The inclusion of this data into environmental and health risk assessment models.

By systematically addressing these knowledge gaps, the scientific community can move towards a more complete understanding of the environmental footprint of neonicotinoid insecticides and ensure that risk assessments are based on a comprehensive evaluation of all potentially harmful substances.

Properties

CAS No.

192439-45-5

Molecular Formula

C₁₄H₁₅N₅O₅S₂

Molecular Weight

397.43

Synonyms

Tetrahydro-3-methyl-N-nitro-5-[[2-(phenylsulfonyl)-5-thiazolyl]methyl]-4H-1,3,5-Oxadiazin-4-imine

Origin of Product

United States

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing Deschloro-2-phenylsulfonyl-thiamethoxam in synthetic samples?

  • Methodological Answer : High-performance liquid chromatography (HPLC) paired with mass spectrometry (MS) is critical for purity assessment and structural confirmation. Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) should be employed to resolve stereochemical ambiguities. For trace impurities, gas chromatography (GC-MS) with electron ionization is advised. Cross-reference analytical data with the compound’s CAS registry entry to mitigate nomenclature discrepancies .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Methodological Answer : Due to structural similarities to thiamethoxam, adhere to protocols for neurotoxicants:

  • Use fume hoods and closed systems during synthesis to minimize inhalation risks.
  • Wear nitrile gloves, chemical-resistant aprons, and safety goggles.
  • Store separately from oxidizing agents and acids to prevent reactive byproducts.
  • Follow EPA guidelines for hazardous waste disposal, including neutralization protocols for aqueous residues .

Q. How can researchers design stability studies for this compound under varying environmental conditions?

  • Methodological Answer :

  • Accelerated Degradation Tests : Expose the compound to UV light (254 nm) and elevated temperatures (40–60°C) to simulate long-term stability.
  • Hydrolytic Stability : Use buffered solutions (pH 4–9) to assess hydrolysis rates. Quantify degradation products via LC-MS/MS.
  • Data Interpretation : Apply Arrhenius kinetics to extrapolate shelf-life under standard storage conditions (25°C) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported environmental persistence data for this compound?

  • Methodological Answer :

  • Meta-Analysis Framework : Compare studies using variables like soil organic matter (SOM), microbial activity, and pH. Standardize half-life (DT₅₀) calculations using first-order kinetics.
  • Controlled Replication : Conduct parallel experiments under OECD 307 guidelines to isolate confounding factors (e.g., temperature fluctuations).
  • Advanced Modeling : Apply fugacity models to predict phase-specific distribution (air, water, soil) and validate with field data .

Q. What methodologies are effective for studying the metabolic pathways of this compound in non-target organisms?

  • Methodological Answer :

  • In Vitro Assays : Use liver microsomes (e.g., rat S9 fractions) to identify Phase I/II metabolites. Monitor sulfonation and glutathione conjugation via high-resolution MS (HRMS).
  • Isotopic Labeling : Synthesize ¹⁴C-labeled analogs to trace metabolic fate in aquatic invertebrates (e.g., Daphnia magna).
  • Computational Tools : Apply QSAR models to predict bioactivation hotspots and cross-validate with in vivo toxicity data .

Q. How should experimental designs account for potential cross-reactivity between this compound and related neonicotinoids?

  • Methodological Answer :

  • Competitive Binding Assays : Use radiolabeled imidacloprid as a probe in insect nicotinic acetylcholine receptor (nAChR) studies.
  • Selectivity Profiling : Perform dose-response curves (IC₅₀) across receptor subtypes (α4β2 vs. α7) to quantify affinity differences.
  • Structural Analysis : Compare molecular docking simulations (e.g., AutoDock Vina) to identify sulfonyl group interactions .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis?

  • Methodological Answer :

  • Process Analytical Technology (PAT) : Implement in-line FTIR to monitor sulfonation and phenyl group coupling in real time.
  • Design of Experiments (DoE) : Optimize reaction parameters (temperature, catalyst loading) using response surface methodology (RSM).
  • Quality Control : Establish acceptance criteria for intermediates (e.g., ≤0.5% unreacted thiamethoxam) via GC-FID .

Data Analysis and Interpretation

Q. How can researchers validate conflicting ecotoxicity data for this compound in freshwater ecosystems?

  • Methodological Answer :

  • Tiered Testing : Start with acute toxicity assays (OECD 202) on Daphnia, then progress to chronic studies (OECD 211) with multi-generational endpoints.
  • Confounder Adjustment : Use multivariate regression to control for dissolved oxygen, hardness, and algal biomass.
  • Uncertainty Analysis : Calculate hazard quotients (HQ) with probabilistic distributions (e.g., Monte Carlo simulations) .

Q. What statistical approaches are suitable for analyzing non-linear dose-response relationships in this compound bioassays?

  • Methodological Answer :

  • Model Selection : Compare Hill slope, log-logistic, and Weibull models using Akaike Information Criterion (AIC).
  • Threshold Detection : Apply breakpoint regression to identify LOEC/NOEC values.
  • Sensitivity Analysis : Use bootstrapping to estimate confidence intervals for EC₅₀ values .

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